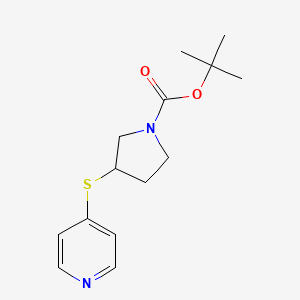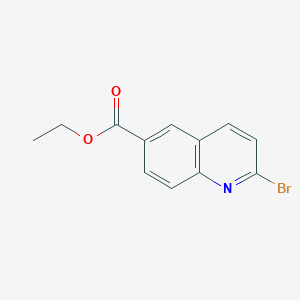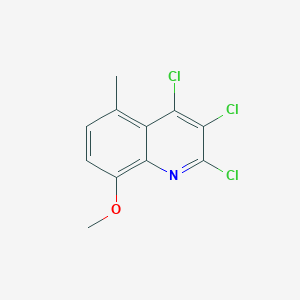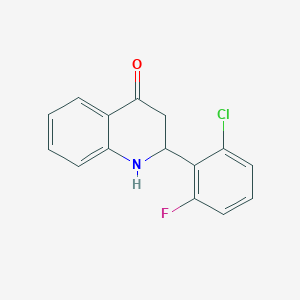
2-(1H-indol-3-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)naphthalene-1,4-dione is a compound that combines the structural features of both indole and naphthoquinone Indole is a significant heterocyclic system found in many natural products and drugs, while naphthoquinone is known for its biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)naphthalene-1,4-dione typically involves the reaction of indole derivatives with naphthoquinone derivatives. One common method is the multicomponent reaction involving arylglyoxal derivatives, 2-amino-1,4-naphthoquinone, and indole derivatives in acetonitrile . The reaction is usually carried out under reflux conditions with a catalyst such as sulphamic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-3-yl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their function. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)quinazolinone: Another indole derivative with potential biological activities.
1H-indole-3-carbaldehyde derivatives: Known for their diverse biological properties.
Uniqueness
2-(1H-indol-3-yl)naphthalene-1,4-dione is unique due to its combined indole and naphthoquinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
53475-83-5 |
|---|---|
Formule moléculaire |
C18H11NO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-9-14(18(21)13-7-2-1-6-12(13)17)15-10-19-16-8-4-3-5-11(15)16/h1-10,19H |
Clé InChI |
RTTRTNMVYAYQJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)






![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)

![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)
